3,5,5-Trimethylmorpholin-2-one

Übersicht

Beschreibung

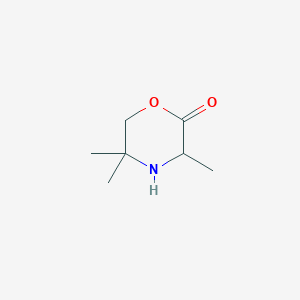

3,5,5-Trimethylmorpholin-2-one is a heterocyclic organic compound with the molecular formula C7H13NO2 It is a derivative of morpholine, characterized by the presence of three methyl groups attached to the morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5,5-Trimethylmorpholin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-protected amino acids using a catalytic amount of trifluoromethanesulfonic acid under mild reaction conditions. This method yields the desired compound in good to excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves the use of metal-catalyzed cyclizations. Palladium, rhodium, and gold catalysts are commonly employed to generate morpholin-2-one derivatives . These methods are favored for their efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3,5,5-Trimethylmorpholin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuropharmacological Applications

Research has shown that 3,5,5-trimethylmorpholin-2-one analogues can inhibit the uptake of neurotransmitters such as dopamine and norepinephrine. For instance, certain derivatives have been found to be more potent than established medications like hydroxybupropion in blocking dopamine uptake. Specifically, analogues with aryl substitutions exhibited IC50 values as low as 6.0 nM for dopamine uptake inhibition, indicating their potential as therapeutic agents for conditions like depression and attention deficit hyperactivity disorder (ADHD) .

Nicotine Research

The compound's analogues have also been investigated for their effects on nicotine receptors. Some derivatives acted as functional antagonists at nicotinic acetylcholine receptors (nAChRs), showing promise in reducing nicotine-induced behaviors in animal models. This suggests potential applications in smoking cessation therapies .

Organic Synthesis

This compound serves as a building block in the synthesis of various organic compounds. It is utilized in reactions involving palladium-catalyzed cross-coupling and other coupling reactions due to its ability to stabilize reactive intermediates . The following table summarizes some synthetic applications:

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Palladium-Catalyzed Coupling | Used in the synthesis of complex organic molecules through cross-coupling reactions. | Up to 71% |

| N-Alkylation | Involved in the formation of N-alkylated morpholine derivatives with enhanced biological activity. | Variable |

| Functionalization of Aromatics | Acts as a reagent for introducing functional groups into aromatic compounds. | High |

Biochemical Applications

Buffering Agent

In biochemical research, this compound is employed as an organic buffer due to its ability to maintain pH stability in biological assays. This is particularly useful in enzyme activity studies where pH fluctuations can affect results .

Drug Development

The compound has been used in the development of new pharmaceuticals targeting various biological pathways. Its structural features allow it to interact with multiple biological targets, making it a valuable scaffold for drug design .

Case Study 1: Dopamine Uptake Inhibition

A study synthesized several analogues of this compound and evaluated their effects on dopamine uptake using rat striatal synaptosomes. The most potent analogue demonstrated an IC50 value significantly lower than that of traditional antidepressants, suggesting its potential for future therapeutic development .

Case Study 2: Nicotine Antagonism

Another investigation focused on the compound's ability to antagonize nicotine's effects in behavioral assays. The study reported that specific derivatives not only inhibited nicotine-induced analgesia but also reduced locomotor activity associated with nicotine exposure, indicating their potential utility in smoking cessation strategies .

Wirkmechanismus

The mechanism of action of 3,5,5-Trimethylmorpholin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may inhibit certain enzymes or activate receptors, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Morpholine: A parent compound with similar structural features but lacking the three methyl groups.

N-Methylmorpholine: A derivative with a single methyl group attached to the nitrogen atom.

2-Methylmorpholine: Another derivative with a methyl group attached to the second carbon atom.

Uniqueness

3,5,5-Trimethylmorpholin-2-one is unique due to the presence of three methyl groups, which confer distinct chemical properties and reactivity compared to other morpholine derivatives. This structural difference can influence its solubility, stability, and interaction with other molecules .

Biologische Aktivität

3,5,5-Trimethylmorpholin-2-one (CAS Number: 57765-62-5) is a morpholine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound has been studied for its effects on neurotransmitter uptake, receptor antagonism, and potential therapeutic applications in conditions such as depression and nicotine addiction.

Chemical Structure and Properties

This compound features a morpholine ring with three methyl groups at the 3 and 5 positions. This unique structure contributes to its biological activity by influencing its interaction with various receptors and transporters.

Neurotransmitter Uptake Inhibition

Research has demonstrated that analogues of this compound exhibit significant inhibition of dopamine (DA) and norepinephrine (NE) uptake. A study reported that certain analogues showed better potency than the established antidepressant bupropion in inhibiting DA and NE uptake in vitro. For instance, one analogue exhibited an IC50 value of 44 nM for DA uptake inhibition, making it five times more potent than another analogue .

Table 1: Potency of Selected Analogues in Inhibiting Neurotransmitter Uptake

| Compound | IC50 (nM) for DA Uptake | IC50 (nM) for NE Uptake | IC50 (nM) for 5HT Uptake |

|---|---|---|---|

| This compound | 44 | Not specified | Not specified |

| Analogue 5b | 12 | 15 | 1800 |

| Analogue 5c | 44 | Not specified | Not specified |

Receptor Antagonism

The compound has also been identified as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs). Specifically, it was found to have an IC50 value of approximately 3.3 µM at α4β2-nAChRs. This antagonistic action is significant as it may contribute to the compound's potential efficacy in treating nicotine dependence by mitigating the reinforcing effects of nicotine .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogues:

- Antidepressant Effects : In animal models, certain analogues demonstrated greater efficacy than traditional antidepressants in reducing nicotine-induced behaviors such as hypomobility and hypothermia. These findings suggest a potential role for these compounds in treating mood disorders associated with substance use .

- Cancer Research : Although primarily studied for its neuropharmacological effects, there is emerging interest in the cytotoxic properties of morpholine derivatives. Some derivatives have shown promising anti-proliferative activity against various cancer cell lines, indicating a broader therapeutic potential .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neurotransmitter Inhibition | Significant inhibition of DA and NE uptake |

| Receptor Antagonism | Noncompetitive antagonist at nAChRs |

| Antidepressant Potential | Greater efficacy than traditional antidepressants |

| Cytotoxicity | Promising anti-proliferative activity in cancer cells |

Eigenschaften

IUPAC Name |

3,5,5-trimethylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-6(9)10-4-7(2,3)8-5/h5,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBCNJMMSOJLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OCC(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601221 | |

| Record name | 3,5,5-Trimethylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57765-62-5 | |

| Record name | 3,5,5-Trimethylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.